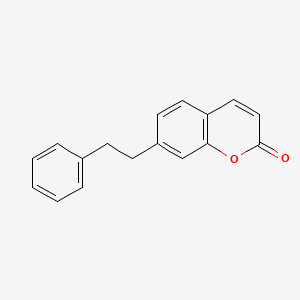

7-phenethoxy-2H-chromen-2-one

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C17H14O2 |

|---|---|

Poids moléculaire |

250.29 g/mol |

Nom IUPAC |

7-(2-phenylethyl)chromen-2-one |

InChI |

InChI=1S/C17H14O2/c18-17-11-10-15-9-8-14(12-16(15)19-17)7-6-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2 |

Clé InChI |

FQWWPSNGCTYUHH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CCC2=CC3=C(C=C2)C=CC(=O)O3 |

Origine du produit |

United States |

Investigation of Biological Activity Profiles of 7 Phenethoxy 2h Chromen 2 One Analogues

Enzyme Modulatory Activities

The ability of 7-phenethoxy-2H-chromen-2-one and its related structures to interact with and modulate the activity of various enzymes is a key area of investigation. These interactions are fundamental to their potential pharmacological effects.

Carbonic Anhydrase (CA) Isoform Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide. nih.gov Certain isoforms are associated with pathological conditions, including cancer, making them attractive targets for inhibitor development. nih.gov Coumarins, including this compound, have been identified as a class of CA inhibitors. molaid.comresearchgate.net

Research has demonstrated that this compound and its analogues exhibit inhibitory activity against several human (h) CA isoforms. Notably, these compounds have been evaluated against the cytosolic isoforms hCA I and hCA II, as well as the tumor-associated transmembrane isoforms hCA IX and hCA XII. researchgate.net

The inhibitory potency, often expressed as the inhibition constant (Ki), varies among different analogues and target isoforms. For instance, this compound has a reported Ki of 8400 nM against a CA isoform. idrblab.net The substitution pattern on the coumarin (B35378) scaffold significantly influences the inhibitory activity and selectivity. Studies on 6,7- and 7,8-disubstituted coumarins revealed that while the 6,7-disubstituted series showed weak or no inhibition, the 7,8-disubstituted isomers were more effective inhibitors of the tumor-associated isoforms CA IX and XII, while remaining poor inhibitors of hCA I and hCA II. researchgate.net This highlights the potential for developing isoform-selective inhibitors by modifying the coumarin structure.

| Compound | Target Isoform | Inhibition Constant (Ki) |

|---|---|---|

| This compound | CA | 8400 nM idrblab.net |

| 7-butoxy-2H-chromen-2-one | CA | 8700 nM idrblab.net |

| 6-methyl-2-oxo-2H-chromene-3-carboxylic acid | CA | 8600 nM idrblab.net |

| Coumarin | CA II | 60 nM (after 6h pre-incubation) researchgate.net |

The mechanism by which coumarins inhibit carbonic anhydrase is distinct from that of the classical sulfonamide inhibitors. It is proposed that coumarins act as substrate-inhibitors. Their binding and inhibition mechanism involves the hydrolysis of the coumarin's lactone ring by the enzyme. This process is followed by the anchoring of the resulting carboxylate group to the zinc-bound water molecule or hydroxide (B78521) ion in the enzyme's active site. researchgate.net Computational docking studies have been employed to visualize the binding mode of these compounds within the active sites of different CA isoforms, such as hCA II and hCA IX, providing further understanding of the key interactions. researchgate.net

Cholinesterase Inhibition (AChE, BChE) in Neurological Contexts

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative disorders like Alzheimer's disease. researchgate.netheraldopenaccess.us Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com Several coumarin derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors. researchgate.net For example, a series of acetamide (B32628) derivatives of chromen-2-ones demonstrated significant anti-AChE and anti-BChE activity, with some compounds exhibiting IC50 values in the sub-micromolar range. researchgate.net Kinetic studies of these derivatives revealed a mixed-type inhibition, suggesting they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.net Furthermore, some coumarin-based inhibitors have shown the dual function of not only inhibiting AChE but also preventing the AChE-induced aggregation of amyloid-beta peptides, a key pathological event in Alzheimer's disease. nih.gov

Other Enzymatic Targets (e.g., Lipoxygenase, Alpha-Amylase, PPAR, Protein Tyrosine Phosphatase 1B, Aldose Reductase)

The biological investigation of coumarin analogues extends to a variety of other enzymatic targets implicated in different diseases.

Alpha-Amylase: This enzyme is involved in the breakdown of carbohydrates. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. mdpi.com Studies have shown that certain thiazolidinedione (TZD)-coumarin hybrids can inhibit α-amylase activity in a concentration-dependent manner. mdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) signaling, and its inhibition is considered a promising approach for the treatment of type 2 diabetes and obesity. nih.gov Novel TZD derivatives have been shown to be potent inhibitors of PTP1B. mdpi.com

Aldose Reductase: This enzyme is a key player in the polyol pathway, which is implicated in the development of diabetic complications. Aldose reductase inhibitors are being investigated to prevent or manage these complications. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR): PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. PPARγ is the molecular target for the thiazolidinedione class of antidiabetic drugs. semanticscholar.org Molecular docking studies have predicted strong binding of some TZD-coumarin derivatives to PPAR-γ. mdpi.comuobasrah.edu.iq

Lipoxygenase: While specific data on this compound is limited, other coumarin derivatives have been investigated for their lipoxygenase inhibitory activity, which is relevant to inflammatory conditions.

Antiproliferative and Cellular Pathway Modulation

In addition to enzyme modulation, coumarin analogues have been extensively studied for their antiproliferative effects against various cancer cell lines. The coumarin scaffold is a common feature in many natural and synthetic compounds with cytotoxic activity. nih.govnih.gov

For instance, a series of novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazole (B32235) moieties were synthesized and showed potent cytotoxic activity against a panel of human cancer cell lines. nih.gov One of the most active compounds, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, exhibited an IC50 of 2.63 µM against AGS (gastric cancer) cells. nih.gov Further investigation revealed that this compound induced cell cycle arrest at the G2/M phase and triggered apoptosis. nih.gov

Other studies have demonstrated that modifications on the coumarin ring system can lead to derivatives with significant antiproliferative profiles. For example, certain 7-(2-(oxiran-2-yl)ethoxy)-2H-chromen-2-one and 7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one derivatives were found to cause DNA damage. nih.gov

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS | 2.63 ± 0.17 nih.gov |

| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one | HCT-116 | 8.47 nih.gov |

In Vitro Anti-cancer Activity against Established Cell Lines

Analogues of this compound have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. Research has shown that these compounds can inhibit the growth of tumor cells, with some derivatives exhibiting potency comparable to established anticancer drugs. gavinpublishers.com

For instance, a series of coumarin-chalcone hybrids were evaluated for their in vitro anticancer activity against Hepatocellular Carcinoma (HepG2) and breast cancer (MCF-7) cell lines. gavinpublishers.com Among these, compounds 7 , 8b , and 5b showed the highest cytotoxic activity, with IC₅₀ values ranging from 5.81 to 11.26 µM, which are close to the reference drug, Doxorubicin (IC₅₀ = 4.17-4.50 µM). gavinpublishers.com Another coumarin compound, 9b , also displayed strong cytotoxicity with IC₅₀ values of 13.68 and 17.01 µM against HepG2 and MCF-7 cell lines, respectively. gavinpublishers.com

Furthermore, the synthesis of coumarin derivatives bearing pyrazoline moieties has yielded compounds with potent anticancer activity against the liver HepG2 cell line, with some active in the nanomolar range. nih.gov Similarly, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have been synthesized and screened for their cytotoxic potential against a panel of six different human cancer cell lines (AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa). semanticscholar.org One of the most active compounds, 4d , exhibited an IC₅₀ of 2.63 ± 0.17µM against AGS cells. semanticscholar.org

The structural modifications of the 2H-chromen-2-one core have been a key focus in developing new anticancer agents. For example, substituting the 7-hydroxy group with N-heterocycle functional groups led to a decrease in antiproliferative activity. mdpi.com In contrast, the development of 4-amino-2H-pyran-2-one (APO) analogues, a simplified monocyclic class of cytotoxic agents, has shown promising results. nih.gov Specifically, analogues 19, 20, 23, and 26-30 displayed significant tumor cell growth inhibitory activity in vitro. nih.gov

Table 1: In Vitro Anticancer Activity of this compound Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 7 | HepG2, MCF-7 | 5.81 - 11.26 | gavinpublishers.com |

| 8b | HepG2, MCF-7 | 5.81 - 11.26 | gavinpublishers.com |

| 5b | HepG2, MCF-7 | 5.81 - 11.26 | gavinpublishers.com |

| 9b | HepG2 | 13.68 | gavinpublishers.com |

| 9b | MCF-7 | 17.01 | gavinpublishers.com |

| 4d | AGS | 2.63 ± 0.17 | semanticscholar.org |

| 3b | HepG2 | 22.96 | gavinpublishers.com |

| 3b | MCF-7 | 29.54 | gavinpublishers.com |

| 4b | HepG2 | 28.60 | gavinpublishers.com |

| 4b | MCF-7 | 24.89 | gavinpublishers.com |

Androgen Receptor (AR) Antagonism

A significant area of investigation for this compound analogues is their potential as androgen receptor (AR) antagonists for the treatment of prostate cancer. frontiersin.orgresearchgate.netfrontiersin.org Resistance to hormone therapy in prostate cancer often involves the androgen receptor, making it a critical therapeutic target. frontiersin.orgresearchgate.netfrontiersin.org

A study focused on novel ether-type arylpiperazine derivatives identified several compounds as potent AR antagonists with effective antiproliferative properties. frontiersin.orgresearchgate.net Specifically, derivatives 17, 19, 20, and 23 demonstrated significant AR antagonistic activity, with inhibition percentages greater than 60%, and showed strong binding affinities to the receptor. frontiersin.org Molecular docking studies suggest that compound 19 primarily binds to the AR ligand-binding pocket through Van der Waals forces. frontiersin.orgresearchgate.net

These findings highlight the potential of developing 2H-chromen-2-one analogues as lead compounds for anticancer agents targeting prostate cancer therapy. frontiersin.orgresearchgate.net Further research into the structure-activity relationships of these derivatives is ongoing to optimize their efficacy as AR antagonists. rsc.org

Tubulin Polymerization Inhibition

Several analogues of this compound have been identified as inhibitors of tubulin polymerization, a crucial process for cell division, making it an important target for cancer therapy. mdpi.comnih.govnih.govmdpi.com By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

One study reported that a specific analogue, 16a , acts as a tubulin polymerization inhibitor with an IC₅₀ value of 2.4 µM. mdpi.com Other research has focused on creating molecular hybrids that target tubulin polymerization. For instance, triazole-based tubulin polymerization inhibitors have shown potent activity. nih.gov Compound 7 from this series was identified as a particularly potent inhibitor of tubulin polymerization and exhibited significant cytotoxicity against various cancer cell lines, including multi-drug-resistant (MDR) ones. nih.gov

The binding site of these inhibitors is often the colchicine (B1669291) site on β-tubulin. nih.gov Molecular docking studies have helped to elucidate the interactions between these compounds and the tubulin protein, providing a basis for the design of more effective inhibitors. nih.gov For example, the p-toluidino derivative 3d was found to be a potent inhibitor of tubulin polymerization with an IC₅₀ of 0.45 µM and strongly inhibited the binding of colchicine to tubulin. mdpi.com

Heat Shock Protein 90 (HSP90) Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cancer cell growth and survival. biomolther.orgmdpi.comnih.gov Consequently, inhibiting HSP90 has emerged as a promising strategy for cancer treatment.

Analogues of novobiocin, which contain a coumarin scaffold, have been designed and synthesized as potential HSP90 inhibitors. researchgate.net One such compound, 2a , demonstrated excellent antiproliferative activity across a range of human cancer cells (GI₅₀ = 2-30 µM) and induced significant apoptosis in the MCF-7 breast cancer cell line. researchgate.net The inhibition of HSP90 by this compound was confirmed by the depletion of the HSP90 client protein, estrogen receptor alpha (ERα). researchgate.net

The development of HSP90 inhibitors began with natural products like geldanamycin (B1684428) and radicicol. researchgate.net While these first-generation inhibitors had limitations, they paved the way for the development of synthetic derivatives with improved properties. The inhibition of HSP90 disrupts its interaction with client proteins, such as topoisomerase II, leading to increased DNA damage and cell death in cancer cells. nih.gov

Antimicrobial Efficacy Investigations

Antibacterial Spectrum and Efficacy

Derivatives of 2H-chromen-2-one have been investigated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

A study on novel 2H-chromen-2-one derivatives bearing a 1,2,3-triazole moiety showed that compounds 10c (containing morpholine) and 10e (containing N-acetyl piperazine) exhibited promising activity against various bacterial strains. nih.gov Notably, compound 10e was found to be the most active against Pseudomonas aeruginosa. nih.gov

Another study synthesized new 2H-chromen-2-one derivatives and tested their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus cereus. researchgate.net The results indicated that these compounds possess both bacteriostatic and bactericidal activity. researchgate.net The biological activity of these coumarin derivatives is closely linked to their chemical structure, with different substituents on the benzo-α-pyrone ring influencing their antibacterial efficacy. researchgate.net

Table 2: Antibacterial Activity of 2H-Chromen-2-one Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Bacterial Strain | Activity | Source |

|---|---|---|---|

| 10c | Various | Promising | nih.gov |

| 10e | Pseudomonas aeruginosa | Most Active | nih.gov |

| a3 | Staphylococcus aureus, Escherichia coli, Bacillus cereus | Bacteriostatic and Bactericidal | researchgate.net |

Antifungal Spectrum and Efficacy

Analogues of this compound have also demonstrated significant antifungal activity against various fungal strains, including those of clinical importance. nih.govresearchgate.netmdpi.commdpi.comnih.gov

A series of novel 2H-chromen-2-one derivatives decorated with a 1,2,3-triazole moiety were evaluated for their antifungal activity against Aspergillus niger, Aspergillus fumigatus, Aspergillus flavus, and Candida albicans. nih.gov All the synthesized compounds exhibited excellent activity against A. fumigatus, A. flavus, and C. albicans, with some showing superior activity to the reference drug miconazole (B906) against A. fumigatus. nih.gov

In another study, 7-(2-((substituted phenyl)imino)-2-phenylethoxy)-4-methyl-2H-chromen-2-ones were synthesized and evaluated as antifungal agents. researchgate.net Among these, compound SB-4 was found to be the most potent against Candida albicans when compared to the reference drugs Clotrimazole and Terbinafine. researchgate.net

Furthermore, research into coumarin and homoisoflavonoid derivatives identified a derivative of 7-hydroxycoumarin, compound 8 , as having a strong antifungal profile. It showed a minimum inhibitory concentration (MIC) of 0.067 µmol/mL against C. albicans and C. tropicalis. mdpi.com

Table 3: Antifungal Activity of 2H-Chromen-2-one Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound/Analogue | Fungal Strain | Activity | Source |

|---|---|---|---|

| 10a-e | Aspergillus fumigatus, Aspergillus flavus, Candida albicans | Excellent | nih.gov |

| SB-4 | Candida albicans | Most Potent | researchgate.net |

| 8 | Candida albicans, Candida tropicalis | Strong (MIC 0.067 µmol/mL) | mdpi.com |

| 8 | Candida krusei | Moderate (MIC 0.269 µmol/mL) | mdpi.com |

| 8 | C. albicans, C. parapsilosis, C. glabrata | Weak (MIC 1.07-2.15 µmol/mL) | mdpi.com |

Anti-inflammatory and Antioxidant Mechanisms

Analogues of this compound, which belong to the broader class of coumarins, have been investigated for their anti-inflammatory properties. A key indicator of inflammation at the cellular level is the production of nitric oxide (NO). mdpi.com In inflammatory conditions, high levels of NO are produced by the enzyme inducible nitric oxide synthase (iNOS). mdpi.commdpi.com Compounds that can inhibit the production of NO in stimulated macrophage cells, such as RAW 264.7, are considered to have significant anti-inflammatory potential. mdpi.commdpi.comfrontiersin.org

For instance, studies on various heterocyclic compounds, including coumarin derivatives, show their capacity to suppress NO production. nih.gov One study on phenethoxy derivatives isolated from an endophytic fungus found that a specific compound inhibited nitric oxide production with an IC₅₀ value of 48.3 μM, which was comparable to the positive control, indomethacin. nih.gov Similarly, research on new xanthone (B1684191) derivatives, which share a core structure with some coumarin analogues, demonstrated significant inhibition of NO in lipopolysaccharide (LPS)-induced RAW 264.7 cells, with some derivatives showing more potent activity than the standard drug diclofenac (B195802) sodium. frontiersin.org The mechanism often involves the downregulation of iNOS protein expression, thereby reducing the synthesis of NO. mdpi.com

Table 1: Inhibitory Effects of Related Compounds on Nitric Oxide (NO) Production This table is representative of findings for related compound classes, illustrating the common methodologies and endpoints used in such studies.

| Compound/Class | Cell Line | Stimulant | Measurement | Result (IC₅₀) | Reference |

|---|---|---|---|---|---|

| Phenethoxy Derivative | RAW 264.7 | LPS | NO Production | 48.3 μM | nih.gov |

| Xanthone Derivatives | RAW 264.7 | LPS | NO Production | 2.82 - 24.27 µg/mL | frontiersin.org |

| Imperatorin (Coumarin) | RAW 264.7 | LPS | iNOS Expression | Inhibition | nih.gov |

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases. nih.govnih.gov Antioxidants mitigate this stress by neutralizing free radicals. nih.gov This can occur through various mechanisms, including scavenging radical species directly (primary antioxidants) or by chelating pro-oxidative metal ions (secondary antioxidants). nih.gov

Analogues of this compound, as part of the coumarin family, are often evaluated for their antioxidant potential. A common method to assess radical scavenging activity is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, where the compound's ability to reduce the stable DPPH free radical is measured. scirp.orgmdpi.com Studies on related phenolic compounds show that their structure, particularly the presence of hydroxyl groups, endows them with excellent radical scavenging properties. researchgate.net For example, research on chlorophylls (B1240455) and their derivatives demonstrated a significant, dose-dependent ability to scavenge free radicals and prevent oxidative damage. scirp.org Similarly, ellagic acid, a natural polyphenol, shows a tremendous capacity to scavenge free radicals even at very low concentrations. mdpi.com These findings support the principle that coumarin-based structures, which are also polyphenolic, likely possess significant antioxidant and radical scavenging capabilities, contributing to the reduction of oxidative stress. researchgate.net

Neurobiological and Central Nervous System (CNS) Activity Assessments

The potential of coumarin analogues to act on the central nervous system has been a subject of investigation, particularly for anxiolytic (anti-anxiety) and skeletal muscle relaxant effects. Preclinical studies, often using Swiss albino mice, are employed to evaluate these properties. nih.gov In one such study, coumarin-chalcone hybrids, structurally related to this compound, were synthesized and assessed for these specific CNS activities. nih.gov

The results indicated that these hybrid molecules exhibited both skeletal muscle relaxant and anxiolytic potential. nih.gov The activity of one of the tested compounds, which contained a fluoro group, was found to be more potent than the standard drug diazepam. nih.gov The evaluation typically involves behavioral tests in mice to measure muscle relaxation and anxiety levels. nih.govnih.gov While a variety of compounds have been synthesized and tested for skeletal muscle relaxant activity, not all demonstrate a favorable efficacy index compared to established drugs. nih.gov

Neurodegenerative diseases like Alzheimer's are complex and multifactorial, involving pathological features such as protein aggregation (amyloid-β), oxidative stress, and neuroinflammation. nih.govrsc.org This complexity has led to the development of multi-target-directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. nih.gov Coumarin derivatives are among the heterocyclic compounds being explored for this purpose due to their diverse pharmaceutical properties. mdpi.com

The strategy behind MTDLs for Alzheimer's disease is to combine different pharmacophoric elements into a single molecule that can, for example, inhibit acetylcholinesterase (AChE), reduce amyloid-β aggregation, and exert antioxidant effects. rsc.orgnih.gov AChE inhibitors are a cornerstone of current symptomatic treatment for Alzheimer's, as they increase the levels of the neurotransmitter acetylcholine in the brain. mdpi.comnih.gov The coumarin scaffold is a promising platform for designing such MTDLs because it can be modified to interact with various enzymes and receptors implicated in the disease's progression. nih.govmdpi.com The development of these agents aims to address the interconnected nature of the pathological pathways in Alzheimer's, offering a more comprehensive therapeutic approach than single-target drugs. rsc.orgspringernature.com

The G protein-coupled receptor 55 (GPR55) has emerged as a potential drug target for a range of conditions, including neurodegenerative diseases, inflammation, and pain. nih.gov It is an orphan receptor, meaning its endogenous ligand was not initially known, and it interacts with certain cannabinoid receptor ligands. rsc.org

Research has identified 3-substituted coumarins as a novel class of GPR55 antagonists. nih.gov An extensive structure-activity relationship study of coumarin derivatives revealed that modifications at different positions on the coumarin scaffold significantly influence their potency and selectivity as GPR55 modulators. nih.gov For example, derivatives with long alkyl chains at position 7 were identified as potent GPR55 antagonists. nih.gov Specifically, 7-(1,1-dimethyloctyl)-5-hydroxy-3-(2-hydroxybenzyl)-2H-chromen-2-one was one of the most potent GPR55 antagonists identified in one series, with an IC₅₀ value of 0.113 μM. nih.gov In another study, chromen-4-one derivatives, which are structurally similar, were also developed as GPR55 antagonists, with compounds like 4-oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acid showing an IC₅₀ of 3.96 μM. researchgate.net These findings highlight the potential of the coumarin and chromenone scaffolds as platforms for developing selective modulators of GPR55. nih.govresearchgate.netrsc.org

Table 2: Activity of Selected Coumarin and Chromenone Analogues at GPR55 This table presents specific examples of compounds and their measured activity at the GPR55 receptor, demonstrating the potential of these chemical scaffolds.

| Compound Name | Class | Activity Type | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| 7-(1,1-dimethyloctyl)-5-hydroxy-3-(2-hydroxybenzyl)-2H-chromen-2-one | Coumarin | GPR55 Antagonist | 0.113 μM | nih.gov |

| 7-(1,1-dimethylheptyl)-5-hydroxy-3-(2-hydroxybenzyl)-2H-chromen-2-one | Coumarin | GPR55 Antagonist | 0.261 μM | nih.gov |

| 3-(2-hydroxybenzyl)-5-isopropyl-8-methyl-2H-chromen-2-one | Coumarin | GPR55 Antagonist | 1.77 μM | nih.gov |

| 4-oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acid | Chromen-4-one | GPR55 Antagonist | 3.96 μM | researchgate.net |

Efficacy in In Vivo Preclinical Models (Excluding Clinical Human Data)

The therapeutic potential of analogues of this compound has been investigated in a variety of non-human, in vivo preclinical models. These studies focus on understanding the efficacy and mechanisms of action of these compounds in conditions affecting the neurological, oncological, and metabolic systems. The core structure, often featuring an ether-linked substituent at the 7-position, is a recurring motif in compounds demonstrating significant biological activity.

Applications in Animal Models of Disease (e.g., Metabolic, Neurological, Oncological)

Analogues of this compound, particularly those with benzyloxy or other alkoxy groups at the 7-position, have shown promise in various animal models of disease.

Neurological Disorders

Coumarin derivatives are actively investigated for neurodegenerative diseases due to their ability to target multiple factors implicated in disease progression.

Parkinson's Disease Models: In a mouse model of Parkinson's disease using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), oral administration of the 7,8-dihydroxycoumarin-based chelator, DHC12, protected substantia nigra pars compacta (SNpc) neurons from MPTP-induced death. nih.govnih.gov This highlights the neuroprotective potential of coumarin structures capable of mitigating oxidative stress and metal-induced toxicity. nih.gov

Alzheimer's Disease and Cognitive Deficit Models: In a scopolamine-induced amnesia model in mice, certain 7-benzyloxycoumarin derivatives demonstrated significant memory improvement. researchgate.net Scopolamine is used to induce cognitive impairment, and the reversal of its effects suggests potential therapeutic value for conditions like Alzheimer's disease. The efficacy of these compounds is often linked to their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). researchgate.netresearchgate.net

Depression Models: In mouse models designed to evaluate antidepressant effects, coumarin derivatives featuring a piperazine-containing ether linkage at the 7-position showed significant antidepressant activity. mdpi.com One of the most active compounds identified was 7-(2-(4-(4-fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one. mdpi.com

Interactive Table: Efficacy of this compound Analogues in Neurological Disease Models

| Compound Class/Derivative | Animal Model | Disease Focus | Observed Efficacy | Reference |

| 7,8-dihydroxy-4-((methylamino)methyl)-2H-chromen-2-one (DHC12) | MPTP-induced mouse model | Parkinson's Disease | Protected substantia nigra pars compacta (SNpc) neurons from cell death. | nih.govnih.gov |

| 7-Benzyloxycoumarin derivatives (e.g., 5b, 13c, 16a) | Scopolamine-induced amnesia model (mice) | Cognitive Impairment / Alzheimer's Disease | Significant improvement in memory. | researchgate.net |

| 7-(2-(4-(4-fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one | Forced swim test (mice) | Depression | Exhibited the highest antidepressant activity in the tested series. | mdpi.com |

| 7-Substituted coumarins with N-benzylpiperidine moieties | MPP+-induced neurodegeneration model (in vitro) | Neuroprotection | Showed significant neuroprotection irrespective of enzyme inhibitory properties. | nih.govnih.gov |

Oncological Disorders

The anti-proliferative and anti-metastatic properties of coumarin analogues have been evaluated in several cancer models.

Metastatic Breast Cancer Models: In an orthotopic model using 4T1 murine metastatic breast cancer cells, novel 2H-selenopheno[3,2-h]chromene derivatives demonstrated excellent antimetastatic activity in vivo. google.com These compounds were effective against the development of metastases in the lung and liver. google.com

Hepatocellular Carcinoma: While many studies on liver cancer are conducted in vitro, they provide the basis for in vivo investigation. For instance, 8-substituted-7-methoxy-2H-chromen-2-one derivatives have shown potent activity against HepG2 liver cancer cells. nih.gov

General Antitumor Activity: The natural coumarin auraptene (B1665324) (7-geranyloxy-2H-chromen-2-one) has demonstrated anticancer effects in various in vivo animal models. nih.gov Its mechanisms are thought to involve the induction of detoxifying enzymes and inhibition of free radical generation. nih.gov

Metabolic Disorders

Research into coumarin analogues for metabolic diseases is an emerging area. Animal models of metabolic syndrome, often induced by specific diets (e.g., high-fructose, high-fat) or through genetic modification (e.g., Zucker fatty rats), are crucial for these investigations. mdpi.comd-nb.infomdpi.com Polyphenolic compounds, including coumarins, are of interest for their potential to mitigate conditions like obesity, hyperglycemia, and dyslipidemia. mdpi.comnih.gov However, specific in vivo efficacy data for this compound analogues in these models remains limited in the current literature.

Pharmacodynamic Evaluation in Preclinical Systems

Pharmacodynamic studies reveal how these coumarin analogues interact with biological targets to produce their therapeutic effects. A significant focus has been on their role as enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition: The 7-benzyloxy moiety is a key structural feature for potent and selective inhibition of MAO-B. researchgate.netfrontiersin.org Docking studies have shown that the oxymethylene linker of 7-benzyloxy derivatives fits well into the entrance cavity of the MAO-B enzyme. mdpi.com The lipophilicity of the substituent at the 7-position has been shown to be a critical determinant of MAO-B inhibitory potency. frontiersin.org For example, the compound 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]coumarin was identified as a potent and CNS-acting reversible MAO-B inhibitor in preclinical models. mdpi.com

Cholinesterase (ChE) Inhibition: Analogues designed as multi-target agents for Alzheimer's disease often aim to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Kinetic studies of a 7-benzyloxycoumarin derivative revealed a mixed-type inhibition, indicating that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. researchgate.net This dual binding can interfere with both acetylcholine hydrolysis and amyloid-beta aggregation.

Cytochrome P450 (CYP) Enzyme Interaction: The metabolism and potential drug-drug interactions of coumarin derivatives are assessed by evaluating their effects on CYP enzymes. In studies using rat liver microsomes, 7-benzyloxy-4-trifluoromethylcoumarin (BFC) was identified as a substrate for CYP1A and CYP2B enzymes, while other derivatives showed specificity for CYP3A. nih.gov This information is crucial for understanding the pharmacokinetic profile of these compounds.

Aromatase (CYP19) Inhibition: Certain 7-phenoxy and 7-benzyloxy coumarin derivatives have been investigated as inhibitors of aromatase (CYP19), an enzyme involved in estrogen biosynthesis and a target in hormone-dependent cancers. mdpi.com The coumarin ring, an imidazolylmethyl group at position 4, and a phenoxy/benzyloxy group at position 7 were identified as key features for potent inhibition. mdpi.com

Interactive Table: Pharmacodynamic Targets of this compound Analogues

| Pharmacodynamic Target | Analogue Class | Key Structural Feature | Observed Effect | Reference |

| Monoamine Oxidase-B (MAO-B) | 7-Benzyloxycoumarins | 7-benzyloxy group | Potent and selective inhibition. | researchgate.netfrontiersin.orgmdpi.com |

| Acetylcholinesterase (AChE) | 7-Benzyloxycoumarin derivatives | Coumarin core with various linked fragments | Mixed-type inhibition (binding to CAS and PAS). | researchgate.net |

| Cytochrome P450 (e.g., CYP1A, 2B, 3A) | 7-Benzyloxy-4-trifluoromethylcoumarins | 7-benzyloxy group | Substrate for specific CYP isoforms, indicating metabolic pathways. | nih.gov |

| Aromatase (CYP19) | 7-Phenoxy/Benzyloxy-4-imidazolylmethyl coumarins | 7-phenoxy or benzyloxy group | Potent inhibition of the enzyme. | mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 7 Phenethoxy 2h Chromen 2 One Analogues

Correlative Analysis of C-7 Substitution Patterns and Biological Potency

The substituent at the C-7 position of the coumarin (B35378) scaffold is a primary determinant of biological potency and selectivity. Studies have shown that the nature of the group at this position significantly influences the molecule's interaction with biological targets. researchgate.netnih.gov

For instance, in the context of monoamine oxidase (MAO) inhibition, the presence of a benzyloxy group at the C-7 position leads to better MAO-B inhibition compared to a hydroxyl, methoxy, or diethylamino group. scienceopen.com The introduction of a substituted pyridyl moiety at the 7-hydroxy position of coumarin has been shown to enhance antifungal activities. researchgate.net Research on the antifungal activity of 7-hydroxy-coumarin derivatives indicates a clear relationship between the size of the substituent and fungicidal activity. mdpi.com Specifically, O-alkylation and O-acylation with shorter alkyl and acyl groups can increase antifungal activity. mdpi.com

In the pursuit of developing new anticancer agents, a series of 4,7-disubstituted coumarin derivatives were synthesized as apoptosis-inducing agents targeting galectin-1. nih.gov One particular conjugate demonstrated a potent antiproliferative effect against prostate cancer cell lines. nih.gov Furthermore, 7-farnesyloxycoumarin has been identified as a potential inhibitor of 15-lipoxygenase-1 (15-LOX-1) and has shown cytotoxic and anticancer effects against prostate cancer cells. nih.gov

The following table summarizes the impact of various C-7 substituents on the biological activity of coumarin derivatives:

| C-7 Substituent | Biological Activity | Research Finding |

| Benzyloxy | MAO-B Inhibition | Superior to hydroxyl, methoxy, or diethylamino groups for MAO-B inhibition. scienceopen.com |

| Substituted Pyridyl | Antifungal | Introduction of this moiety at the 7-hydroxy position enhances antifungal activity. researchgate.net |

| Short Alkyl/Acyl Chains | Antifungal | O-alkylation and O-acylation with shorter groups increase the antifungal activity of 7-hydroxy-coumarin. mdpi.com |

| Farnesyloxy | Anticancer | Inhibits 15-LOX-1 and shows cytotoxic effects against prostate cancer cells. nih.gov |

| 4-NO2-C6H4-CH2 | Anticancer | As part of a 4,7-disubstituted coumarin, it induces apoptosis by targeting galectin-1 in prostate cancer cells. nih.gov |

Influence of Linker Attributes and Heteroatom Inclusion on Bioactivity

The linker connecting the C-7 position of the coumarin core to a terminal phenyl ring plays a crucial role in defining the bioactivity of 7-phenethoxy-2H-chromen-2-one analogues. The length, flexibility, and presence of heteroatoms within this linker can significantly modulate the compound's potency and selectivity. acs.orgnih.gov

Studies on POU domain transcription factors, which also feature linker regions connecting subdomains, have demonstrated that both the length and sequence of the linker are critical for selective binding to DNA. nih.gov A minimal linker length was required for binding to the natural octamer site, and alterations in linker length allowed for binding to differently spaced and oriented subsites. nih.gov These findings highlight the general principle that linker attributes are key to molecular recognition.

In the context of coumarin derivatives, the nature and length of the substituent at position 7 affect the specificity and selectivity of MAO inhibition. scienceopen.com For example, a series of 7-O-substituted pyridyl-4-methyl coumarin derivatives were synthesized, and it was found that the introduction of the substituted pyridyl moiety at the 7-hydroxy position could enhance antifungal activities. researchgate.net However, the study also indicated that a bulky substituent was not beneficial to the antifungal activity, suggesting an optimal size and nature for the linker and terminal group. researchgate.net

Contribution of Phenethoxy Aromatic Ring Substitutions to Activity Profiles

Substitutions on the terminal phenoxy aromatic ring of this compound analogues provide a further avenue for modulating biological activity. The electronic and steric properties of these substituents can fine-tune the interactions with the target protein.

For example, in a study of coumarin-chalcone hybrids designed as CNS agents, substitutions on the phenyl ring of the chalcone (B49325) moiety were explored. nih.gov A fluoro group-containing compound was found to be more potent than the standard drug diazepam, indicating that electron-withdrawing groups can enhance activity. nih.gov Similarly, in the development of antifungal coumarin derivatives, the presence of electron-withdrawing groups like nitro (NO2) and acetate (B1210297) was found to favor activity. mdpi.com

In the context of MAO inhibitors, the substitution pattern on the phenyl ring linked to the C-7 position is a key determinant of potency and selectivity. acs.org For instance, a study on methyl 6-(4-chlorophenethoxy)-2-oxo-2H-chromene-3-carboxylate showed high MAO-B selectivity. researchgate.net This highlights the impact of a halogen substituent on the phenoxy ring.

The following table presents examples of substitutions on the phenethoxy aromatic ring and their observed effects:

| Ring Substitution | Compound Type | Effect on Bioactivity |

| Fluoro group | Coumarin-chalcone hybrid | Enhanced skeletal muscle and antianxiety potential compared to the standard drug. nih.gov |

| NO2 and Acetate groups | Coumarin derivative | Favored antifungal activity. mdpi.com |

| 4-chloro | Methyl 2-oxo-2H-chromene-3-carboxylate | High MAO-B selectivity. researchgate.net |

Structural Modifications at the Benzopyranone Core (e.g., C-3, C-4) and Their Pharmacological Impact

Modifications at the C-3 and C-4 positions of the benzopyranone (coumarin) core have a profound impact on the pharmacological profile of the resulting analogues. acs.orgnih.gov

Introduction of a substituent at the C-3 position of the coumarin scaffold is a known strategy for inhibiting MAO activity. scienceopen.com For example, 3-phenyl substitution in coumarin derivatives has been shown to significantly enhance MAO-B inhibition and increase selectivity for MAO-A. scienceopen.com In contrast, a phenyl group at the C-4 position is more favorable for MAO-A inhibition. scienceopen.com Furthermore, the introduction of a 4-trifluoromethyl group in 6,7-dihydroxycoumarin resulted in the most potent inhibitory activity towards Mcl-1, an anti-apoptotic protein. nih.gov

In a series of coumarin derivatives synthesized as potential antitumor agents, substitutions at the C-4 position with electron-donating groups on the pyran ring were found to remarkably influence activity. nih.gov Cyclisation of a 4-(4'-acetyl-3'-hydroxy-phenoxymethyl)-coumarin to form chromones and benzofurans at the C-4 position was found to enhance analgesic and anti-inflammatory activity. nih.gov

The table below illustrates the effects of modifications at the C-3 and C-4 positions:

| Position | Modification | Pharmacological Impact |

| C-3 | Phenyl group | Significantly enhanced MAO-B inhibition and increased selectivity for MAO-A. scienceopen.com |

| C-3 | Carboxamido group | A series of 3-carboxamido-7-substituted coumarins were potent inhibitors of hMAO-A and hMAO-B. scienceopen.com |

| C-4 | Phenyl group | More favorable for MAO-A inhibition. scienceopen.com |

| C-4 | Trifluoromethyl group | In 6,7-dihydroxycoumarin, this led to potent Mcl-1 inhibition. nih.gov |

| C-4 | Electron-donating groups | Influenced antitumor activity. nih.gov |

| C-4 | Cyclisation to chromone/benzofuran | Enhanced analgesic and anti-inflammatory activity. nih.gov |

Rational Design through Scaffold Hopping and Molecular Hybridization

Rational drug design strategies such as scaffold hopping and molecular hybridization have been effectively employed to discover novel analogues of this compound with improved properties. nih.govnih.govresearchgate.net

Scaffold hopping involves replacing the core structure (scaffold) of a molecule with a different one while maintaining the original's biological activity. nih.govbiosolveit.de This strategy is used to explore new chemical space, improve physicochemical properties, and circumvent patent limitations. researchgate.netbiosolveit.de For instance, a series of arylpiperazine derivatives were identified as potent androgen receptor (AR) antagonists, demonstrating the successful application of scaffold hopping to find new anti-prostate cancer agents. frontiersin.org

Molecular hybridization is a technique that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity and efficacy, or a dual mode of action. nih.gov A prime example is the synthesis of coumarin-chalcone hybrids, which were evaluated for skeletal muscle and antianxiety activity. nih.gov By combining the coumarin scaffold with the chalcone structure, researchers aimed to leverage the biological potential of both moieties. nih.gov This approach led to the discovery of a fluoro-substituted hybrid that was more potent than the standard drug diazepam. nih.gov

These rational design approaches offer powerful tools for the optimization of lead compounds and the discovery of new drug candidates with improved therapeutic profiles.

Computational Chemistry and Molecular Modeling in 7 Phenethoxy 2h Chromen 2 One Research

Molecular Docking Investigations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-phenethoxy-2H-chromen-2-one, docking is used to forecast its interaction with a biological receptor, typically a protein or enzyme, at the atomic level.

Molecular docking simulations are instrumental in visualizing and understanding the specific interactions between coumarin (B35378) derivatives and the amino acid residues within the binding pocket of a biological target. nih.gov These studies reveal the binding mode and the key intermolecular forces that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, in studies of related hydroxycoumarin derivatives targeting serotonin (B10506) receptors, docking analyses identified crucial interactions between the basic nitrogen atom of a piperazine (B1678402) moiety and conserved acidic amino acids in the receptor's transmembrane domain. mdpi.com Similarly, research on chromenopyrazole inhibitors targeting the LIN28 protein used molecular docking to rationalize the binding mode of the compounds with the protein's cold shock domain. nih.gov For a molecule like this compound, docking could predict how its phenethoxy group and coumarin core fit into a target's active site, identifying which residues it interacts with and the nature of these stabilizing forces.

Key Molecular Interactions Identified in Docking Studies of Coumarin Derivatives

| Interaction Type | Interacting Ligand Moiety | Interacting Receptor Residue (Example) | Reference |

|---|---|---|---|

| Hydrogen Bonding | Coumarin Carbonyl Oxygen | Amino Acid Donor (e.g., Ser, Thr) | nih.gov |

| Hydrophobic Interactions | Phenyl/Aromatic Rings | Nonpolar Amino Acids (e.g., Leu, Val, Phe) | researchgate.net |

| Pi-Pi Stacking | Coumarin Aromatic System | Aromatic Amino Acids (e.g., Tyr, Trp) | mdpi.com |

Beyond visualizing interactions, molecular docking provides a quantitative estimation of the binding affinity between a ligand and its target. This is often expressed as a docking score or an estimated inhibitory constant (Ki). mdpi.com These scoring functions calculate the binding free energy by considering factors like electrostatic and van der Waals interactions. nih.gov

In studies involving coumarin derivatives, docking has been used to predict Ki values for serotonin receptors, with some ligands showing estimated subnanomolar affinities. mdpi.com These computational predictions are crucial for prioritizing compounds for synthesis and experimental testing. For this compound, docking simulations can generate a score that reflects its potential binding strength to a specific target, allowing for comparison with known inhibitors or other designed analogues. The energetics data helps in understanding the stability of the predicted binding pose.

Predicted Binding Affinities for Coumarin Derivatives Against Serotonin Receptors

| Compound Type | Target Receptor | Predicted Ki (nM) | Reference |

|---|---|---|---|

| 5-hydroxycoumarin derivative | 5-HT1A | < 1.0 | mdpi.com |

| 8-acetyl-7-hydroxycoumarin (B184913) derivative | 5-HT1A | Low nanomolar | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For coumarin derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) are often employed. nih.gov

These models are built using a training set of molecules with known activities to establish a correlation. nih.gov The resulting models can then be used to predict the activity of new, untested compounds. QSAR studies on coumarin derivatives have successfully created robust models for predicting activity against targets like Cyclin-dependent Kinase 9 (CDK9). nih.gov The models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity, providing a roadmap for designing more potent molecules. A QSAR model could be developed for a series of this compound analogues to guide structural modifications that enhance a specific biological effect. nih.gov

Statistical Parameters from a 3D-QSAR Study on Coumarin Derivatives

| Model | q² (Cross-validated correlation coefficient) | R² (Non-cross-validated correlation coefficient) | SEE (Standard Error of Estimate) | F value | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.520 | 0.999 | 0.021 | 1968.9 | nih.gov |

Theoretical Analyses of Electronic Structure and Reactivity

Theoretical analyses based on quantum mechanics are used to investigate the intrinsic electronic properties of a molecule. These studies provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. researchgate.net For coumarin-based compounds, DFT calculations at levels like B3LYP are used to determine the optimized molecular geometry, vibrational frequencies (IR spectra), and various electronic properties. nih.govsemanticscholar.org

These calculations provide precise information on bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.net Furthermore, DFT is used to compute properties like dipole moment and polarizability, which are important for understanding a molecule's interaction with its environment and its non-linear optical (NLO) properties. nih.gov For this compound, DFT would allow for a detailed understanding of its three-dimensional structure and electronic charge distribution.

Selected Optimized Geometrical Parameters for a Chromen-2-one Derivative (DFT)

| Parameter | Bond/Angle | Calculated Value | Reference |

|---|---|---|---|

| Bond Length | C=O | 1.21 Å | nih.gov |

| Bond Length | C-O (lactone) | 1.38 Å | nih.gov |

| Bond Angle | O=C-O | 117.5° | nih.gov |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. lew.ro A small energy gap implies that a molecule is more reactive, as it requires less energy to undergo electronic transitions. researchgate.net

Analyses of the HOMO-LUMO gap for coumarin derivatives are used to understand their charge transfer properties and electronic spectra. nih.gov The distribution of these orbitals indicates the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. researchgate.net For this compound, FMO analysis can predict its kinetic stability and chemical reactivity. The HOMO-LUMO energy gap can be correlated with its potential as a sensitizer (B1316253) in molecular photovoltaics or its ability to participate in charge-transfer interactions with biological receptors. researchgate.net

Calculated Frontier Orbital Energies for a Chromen-2-one Derivative

| Parameter | Energy (eV) | Significance | Reference |

|---|---|---|---|

| E(HOMO) | -6.5 eV | Electron-donating ability | nih.gov |

| E(LUMO) | -2.1 eV | Electron-accepting ability | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its electrophilic and nucleophilic regions. deeporigin.com This method is instrumental in understanding and predicting a molecule's reactivity, intermolecular interactions, and biological recognition processes, such as drug-receptor binding. nih.gov The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. deeporigin.com

The potential is color-coded to represent different charge characteristics. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons, are colored red. researchgate.netwolfram.com Conversely, regions of positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack, are colored blue. researchgate.netwolfram.com Green and yellow areas represent intermediate or neutral potential. researchgate.net

In the context of this compound, an MEP analysis would reveal specific reactive sites. The carbonyl oxygen of the lactone ring is expected to be a region of high negative potential (red), making it a primary site for hydrogen bonding and electrophilic interactions. The aromatic rings, particularly the phenoxy and benzene (B151609) moieties, would exhibit a more complex potential distribution, with the oxygen atom of the ether linkage also contributing to the negative potential. The hydrogen atoms, especially those on the aromatic rings, would correspond to regions of positive potential (blue). This detailed charge mapping is essential for understanding how the molecule interacts with biological targets. nih.gov

Natural Bond Orbital (NBO) and Charge Transfer Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that translates complex wavefunctions from quantum chemical calculations into the familiar language of Lewis structures, including lone pairs, bonds, and antibonds. wisc.eduwisc.edu This analysis provides a quantitative description of intramolecular charge transfer (ICT) and the stabilizing interactions that result from electron delocalization. nih.govnih.gov The key concept in NBO analysis is the examination of interactions between filled "donor" orbitals (like lone pairs or bonding orbitals) and empty "acceptor" orbitals (like antibonding orbitals). nih.gov

The stability of the molecule is analyzed by quantifying the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value indicates a more significant delocalization of electrons and a stronger stabilizing interaction. nih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (Excluding Clinical Data)

In the early phases of drug discovery, evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to avoid late-stage failures. nih.gov In silico ADME prediction uses computational models to forecast these pharmacokinetic properties before a compound is synthesized, thereby saving significant time and resources. srce.hr These predictive models are built using large datasets of existing experimental data and employ various algorithms to establish relationships between molecular structure and ADME characteristics. semanticscholar.org

Computational Bioavailability Assessment

Oral bioavailability is a key determinant of a drug's efficacy and is heavily influenced by factors such as gastrointestinal absorption and cell membrane permeability. Computational tools predict these parameters based on a molecule's physicochemical properties, such as lipophilicity (LogP), solubility, and molecular weight. Models simulating permeability through Caco-2 cells, a human colon adenocarcinoma cell line that mimics the intestinal barrier, are widely used. ijpsjournal.com

For this compound, in silico models would likely predict favorable bioavailability characteristics. Coumarin derivatives often exhibit good lipophilicity, which facilitates passage across cell membranes. Predictive models for other 2H-chromene derivatives have indicated high intestinal absorption and good Caco-2 permeability, suggesting suitability for oral administration. ijpsjournal.com

Table 1: Predicted ADME Properties for this compound

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Indicates good absorption from the gut. |

| Caco-2 Permeability | High | Suggests the ability to cross the intestinal barrier. |

| Blood-Brain Barrier (BBB) Permeability | Moderate to Low | Predicts limited access to the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Indicates a lower chance of being actively pumped out of cells. |

Note: The data in this table is illustrative and based on general predictions for coumarin-like structures, not on specific experimental results for this compound.

Predictive Toxicity Screening

Predictive toxicology is an essential component of early-stage drug development, aiming to identify potential safety liabilities before significant investment is made. schrodinger.comnih.gov Computational models screen compounds against a panel of known toxicity endpoints, such as mutagenicity, cardiotoxicity (e.g., hERG channel inhibition), hepatotoxicity, and skin sensitization. ijpsjournal.comschrodinger.com These in silico screening methods leverage large databases of toxicological data to build models that can flag structural alerts or predict adverse outcomes. nih.govmdpi.com

For this compound, a typical in silico toxicity screen would assess its potential for various adverse effects. Based on the common safety profiles of coumarin scaffolds in computational studies, it would be hypothesized to have a low risk for key toxicities.

Table 2: Predictive Toxicity Profile for this compound

| Toxicity Endpoint | Predicted Risk/Result | Implication |

|---|---|---|

| AMES Mutagenicity | Low Risk / Non-mutagenic | Suggests a low likelihood of causing DNA mutations. |

| hERG Inhibition | Low Risk | Indicates a reduced potential for cardiotoxicity. |

| Hepatotoxicity | Low Risk / No Alert | Suggests a low probability of causing liver damage. |

Note: The data in this table is illustrative and based on general predictions for coumarin-like structures, not on specific experimental results for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 7 Phenethoxy 2h Chromen 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 7-phenethoxy-2H-chromen-2-one and its derivatives. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques establish connectivity between atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the coumarin (B35378) and phenethoxy moieties. amazonaws.com For instance, the protons of the phenethoxy group typically appear as two triplets, corresponding to the two methylene (B1212753) (CH₂) groups. amazonaws.com The aromatic protons of the coumarin ring and the phenyl group of the phenethoxy substituent resonate in the downfield region, typically between 6.5 and 8.0 ppm. amazonaws.comceon.rs The vinylic protons of the pyranone ring (H-3 and H-4) exhibit distinct doublets. amazonaws.com In a study of this compound, the H-3 and H-4 protons were observed as doublets at 6.32 ppm and 8.02 ppm, respectively. amazonaws.com The protons on the coumarin's benzene (B151609) ring (H-5, H-6, and H-8) also show characteristic splitting patterns. amazonaws.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. The carbonyl carbon (C-2) of the lactone ring in coumarin derivatives is typically observed in the highly deshielded region of the spectrum, often around 160 ppm. nih.govmdpi.com The carbon atoms of the phenethoxy group and the aromatic rings of the coumarin scaffold appear in the range of approximately 67 to 162 ppm. mdpi.com For example, in a derivative, the methylene carbon of the oxyacetyl group attached to the coumarin ring was found at 67.3 ppm. mdpi.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of ¹H and ¹³C signals. ceon.rsresearchgate.net COSY spectra reveal proton-proton couplings, helping to identify adjacent protons. HSQC correlates directly bonded carbon and proton atoms. HMBC establishes long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular skeleton and confirming the position of substituents. researchgate.net

Interactive Data Table: Representative ¹H NMR Data for 7-Substituted Coumarin Derivatives

| Compound | Solvent | H-3 (ppm, multiplicity, J in Hz) | H-4 (ppm, multiplicity, J in Hz) | Phenethoxy/Substituent Protons (ppm, multiplicity, J in Hz) | Aromatic Protons (ppm) | Reference |

| This compound | DMSO-d6 | 6.32 (d, J=9.6) | 8.02 (d, J=9.6) | 3.11 (t, J=13.6, 2H, 2'-H₂), 4.35 (t, J=13.6, 2H, 1'-H₂) | 6.98 (dd, J=8.6, 2.4, 1H, 6-H), 7.04 (d, J=2.4, 1H, 8-H), 7.27-7.39 (m, 5H, Ar-H), 7.65 (d, J=8.6, 1H, 5-H) | amazonaws.com |

| N-(p-Tolyl)-2-(2-((2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazine-1-carbothioamide | DMSO-d6 | 6.35 (d, J=9.5) | 8.04 (d, J=9.5) | 4.80 (s, 2H, OCH₂), 2.32 (s, 3H, CH₃) | 7.08 (m, 2H), 7.18 (d, J=8.0, 2H), 7.33 (d, J=8.0, 2H), 7.69 (d, J=8.4, 1H) | mdpi.com |

| 7-propoxy-2H-chromen-2-one | DMSO-d6 | - | - | - | - | amazonaws.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound and its derivatives, the most prominent absorption band is that of the lactone carbonyl (C=O) group of the coumarin ring. This typically appears as a strong band in the region of 1700-1750 cm⁻¹. researchgate.netheteroletters.orgdergipark.org.tr The exact position of this band can be influenced by substituents on the coumarin ring. scirp.orgscirp.org

Other characteristic IR absorptions include:

C=C stretching: Aromatic and vinylic C=C stretching vibrations are observed in the 1600-1650 cm⁻¹ region. researchgate.netheteroletters.org

C-O stretching: The C-O-C stretching vibrations of the ether linkage in the phenethoxy group and the lactone ring typically appear in the 1000-1300 cm⁻¹ range. scirp.orgscirp.org

Aromatic C-H stretching: These vibrations are usually found just above 3000 cm⁻¹. heteroletters.org

Aliphatic C-H stretching: The C-H stretching of the methylene groups in the phenethoxy substituent occurs just below 3000 cm⁻¹.

For example, in a series of 3,7-substituted coumarin derivatives, the lactone carbonyl stretch was observed around 1707 cm⁻¹. nih.gov Another study on acyl coumarins reported the lactone carbonyl absorption at 1710 cm⁻¹ and an ester carbonyl at 1735 cm⁻¹. researchgate.net

Interactive Data Table: Key IR Absorption Frequencies (cm⁻¹) for Coumarin Derivatives

| Compound/Derivative Type | Lactone C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | Reference |

| 3-Phenyl coumarin | 1708 | - | 1224 | scirp.orgscirp.org |

| 6-Bromo-3-phenyl coumarin | 1716 | - | 1236 | scirp.orgscirp.org |

| Acyl coumarin derivative | 1710 | 1565 | - | researchgate.net |

| 3,7-Substituted coumarin derivative | ~1707 | ~1615 | 1158 | nih.gov |

| 7-Acetoxy-4-methyl-3-phenyl-2H-chromen-2-one | 1714 | 1608 | - | asianpubs.org |

Mass Spectrometry (e.g., ESI-MS, HRMS, LC-MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are soft ionization methods that typically yield the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, allowing for the direct determination of the molecular weight. amazonaws.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound with a high degree of confidence. nih.gov

For this compound, the ESI-MS spectrum would be expected to show a prominent peak for the [M+H]⁺ ion at m/z 267.22 and a [M+Na]⁺ ion at m/z 289.20. amazonaws.com The fragmentation pattern observed in MS/MS experiments can provide further structural information. For coumarins, a characteristic fragmentation is the loss of a CO₂ molecule. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it an invaluable tool for analyzing complex mixtures and for the purification and identification of synthetic products. ekb.eg LC-HRMS, in particular, is a sensitive and accurate technique for the structural identification of compounds in complex matrices. ekb.eg

Interactive Data Table: Mass Spectrometry Data for Coumarin Derivatives

| Compound | Ionization Method | Observed Ion [m/z] (species) | Calculated Mass | Reference |

| This compound | ESI+ | 267.22 ([M+H]⁺), 289.20 ([M+Na]⁺) | - | amazonaws.com |

| 3,7-Substituted coumarin derivative | HR-ESI | 329.1495 ([M+H]⁺) | 329.1496 | nih.gov |

| N-(3-Nitrophenyl)-2-(2-((2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazine-1-carbothioamide | ESI- | 413.0 ([M-H]⁻) | 414.4 | mdpi.com |

| 7-Acetoxy-3-phenyl-2H-chromen-2-one | FAB | 281.3 ([M+1]⁺) | 280.26 | asianpubs.org |

| Coumarin | EI | 146 (M⁺) | 146.14 | nist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Coumarins typically exhibit two main absorption bands in the UV region. nih.gov These are π-π* transitions related to the charge transfer from the benzene ring to the pyranone moiety. nih.gov For a basic coumarin skeleton, these bands appear around 305 and 350 nm. nih.gov

The position of the absorption maxima (λ_max) is sensitive to the substitution pattern on the coumarin ring. nih.gov Electron-donating groups, such as the phenethoxy group at the C-7 position, generally cause a bathochromic (red) shift to longer wavelengths. mdpi.com For instance, substitution with a dimethylamino group at position 7 can shift the absorption by 80 to 100 nm. nih.gov In a study of various substituted coumarins, the absorption maxima were found to be in the range of 280-400 nm depending on the substituent and the solvent. nih.govresearchgate.net

Interactive Data Table: UV-Vis Absorption Maxima (λ_max) for Coumarin Derivatives

| Compound/Derivative Type | Solvent | λ_max (nm) | Reference |

| Unsubstituted coumarin aldehyde | Chloroform | ~305, ~350 | nih.gov |

| 7-Acetoxy-3-phenyl-2H-chromen-2-one | DMSO | 328, 300 | asianpubs.org |

| Acyl coumarin derivative | - | 285, 312 | researchgate.net |

| 7,8-dihydroxy-4-chloromethylcoumarin | - | 334 | arkat-usa.org |

| 6,7-dihydroxy-4-chloromethylcoumarin | - | 337 | arkat-usa.org |

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of a derivative, 4-methyl-7-propoxy-2H-chromen-2-one, showed that the coumarin ring system and the 7-propoxy substituent are nearly coplanar. nih.gov The analysis of crystal packing reveals intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking, which stabilize the three-dimensional lattice. nih.govrsc.orgacs.org These interactions are crucial for understanding the supramolecular architecture of these compounds. acs.orgrsc.org

Interactive Data Table: Selected Crystallographic Data for Coumarin Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Ethyl 7-(methanesulfonyloxy)-2-oxo-2H-chromene-3-carboxylate | Orthorhombic | Pna2₁ | - | iucr.org |

| Ethyl 7-(benzoyloxy)-2-oxo-2H-chromene-3-carboxylate | Monoclinic | P2₁/c | Highly ordered and compact crystal structure. | iucr.org |

| 4-methyl-7-propoxy-2H-chromen-2-one | - | - | Fused benzene and pyran-2-one rings are essentially coplanar. | nih.gov |

| (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate | - | - | 2H-chromene ring system is nearly planar. | nih.gov |

Chromatographic Separation and Analysis Techniques (e.g., TLC, HPLC)

Chromatographic techniques are essential for monitoring the progress of a reaction, purifying the final product, and assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to qualitatively monitor reactions and check the purity of a compound. The retention factor (R_f) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of a compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. It is widely used for the purification of synthetic coumarin derivatives and for determining their purity. nih.gov The retention time (R_t), the time it takes for a compound to elute from the column, is a key parameter for identification. By using a detector such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), both qualitative and quantitative analysis can be performed. ekb.eg For example, flash column chromatography, a preparative form of liquid chromatography, is often used to purify synthesized coumarin derivatives using solvent mixtures like dichloromethane, hexane, and ethyl acetate (B1210297). nih.gov

Emerging Trends and Future Research Directions in 7 Phenethoxy 2h Chromen 2 One Chemistry and Biology

Development of Novel and Efficient Synthetic Routes

The synthesis of coumarin (B35378) derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and high-yield methods continues to be a primary focus for chemists. Traditional methods for coumarin synthesis include the Pechmann condensation, Knoevenagel condensation, Perkin, and Wittig reactions. sapub.orgasianpubs.org

For 7-phenethoxy-2H-chromen-2-one specifically, the most direct synthetic route involves the etherification of 7-hydroxy-2H-chromen-2-one (umbelliferone). A common and effective method is the Williamson ether synthesis, where 7-hydroxy-2H-chromen-2-one is reacted with an alkyl halide, such as (2-bromoethyl)benzene, in the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF). scispace.com

Future research in this area is trending towards several key innovations:

Green Chemistry Approaches: There is a significant push to replace hazardous organic solvents and corrosive acid catalysts. nih.gov One-pot procedures in water are being developed for Knoevenagel condensations, offering high yields without the need for organic solvents. clockss.org Microwave-assisted and ultrasound-assisted syntheses are also gaining traction as they can dramatically reduce reaction times and improve yields. aip.orgwordpress.com

Solid-Phase and Catalytic Innovations: The use of reusable solid acid catalysts, such as zirconia-based catalysts or sulfonated carbon-coated magnetic nanoparticles, is being explored for Pechmann condensations to create substituted coumarins. nih.govrsc.orgscispace.com These heterogeneous catalysts simplify product purification and are more environmentally friendly than traditional homogeneous catalysts like sulfuric acid. nih.govacs.org

DNA-Encoded Libraries: An innovative approach for creating diverse coumarin libraries involves constructing the coumarin scaffold directly on DNA strands via Knoevenagel condensation. jst.go.jp This method allows for the rapid synthesis and screening of a vast number of derivatives for biological activity.

A likely future direction for the synthesis of this compound and its analogs will involve optimizing these green and efficient methods, potentially using a solid-phase catalyst for the initial formation of the 7-hydroxycoumarin core, followed by a microwave-assisted Williamson etherification to attach the phenethoxy side chain.

Table 1: Comparison of Synthetic Methods for Coumarin Derivatives

| Method | Description | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Pechmann Condensation | Condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. | Simple starting materials, good yields for many derivatives. | Often requires harsh acid catalysts (e.g., H₂SO₄) and high temperatures. | wordpress.comrsc.orgscispace.com |

| Knoevenagel Condensation | Reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound. | Milder conditions, versatile for 3-substituted coumarins. | Can require specific catalysts and longer reaction times. | sapub.orgaip.orgjst.go.jpyoutube.com |

| Williamson Ether Synthesis | Reaction of a hydroxycoumarin with an alkyl halide to form an ether linkage. | Specific for creating alkoxy-substituted coumarins like the target compound. | Requires a pre-synthesized hydroxycoumarin core. | scispace.com |

| Microwave/Ultrasound-Assisted Synthesis | Use of microwave or ultrasound energy to accelerate reactions. | Drastically reduced reaction times, often higher yields, energy efficient. | Requires specialized equipment. | aip.orgwordpress.com |

| Green Catalysis | Use of reusable solid acid catalysts or aqueous reaction media. | Environmentally friendly, easier workup, catalyst can be recycled. | Catalyst efficiency may vary depending on substrates. | nih.govclockss.orgrsc.org |

Rational Design of Multi-Target Directed Ligands

The complexity of multifactorial diseases like Alzheimer's disease (AD) and cancer has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govnu.edu.om The coumarin scaffold is an ideal pharmacophore for MTDL design due to its inherent ability to interact with various enzymes and receptors. mdpi.comuwc.ac.za

The this compound structure is a promising starting point for MTDLs. The coumarin core can be directed at one target, while the phenethoxy moiety can be modified to engage a second target. Research in this area is focused on:

Alzheimer's Disease: Many coumarin-based MTDLs for AD are designed to inhibit both cholinesterases (AChE and BuChE) and monoamine oxidase B (MAO-B). mdpi.comuwc.ac.za The planar coumarin ring system is known to interact with the peripheral anionic site (PAS) of AChE. mdpi.com Researchers are synthesizing coumarin hybrids by linking the scaffold to other pharmacophores, such as pyridine (B92270) or lipoic acid, to create potent dual inhibitors. nih.govnih.gov The phenethoxy group of this compound could be further functionalized to enhance binding to one of these targets or to introduce new activities like anti-amyloid aggregation or metal chelation. nih.gov

Cancer Therapy: Coumarin derivatives have been hybridized with other molecules, such as triazoles, to create potent cytotoxic agents against various cancer cell lines. nih.govnih.gov These hybrids can induce apoptosis and arrest the cell cycle. nih.gov Another strategy involves designing coumarins that inhibit multiple pathways crucial for cancer progression, such as PI3K/AKT signaling and tumor-associated enzymes like carbonic anhydrase IX. nih.govmdpi.com

Hybridization Strategies: The core principle of MTDL design is the "hybridization approach," where two or more pharmacophores are combined into a single molecule. nu.edu.om This can be achieved by linking them with a flexible or rigid chain. For this compound, the phenyl ring of the phenethoxy group offers a prime site for modification, allowing for the attachment of other bioactive moieties to develop novel MTDLs.

Application of Advanced Computational and AI-Driven Drug Design

Computational tools are becoming indispensable in modern drug discovery, accelerating the design and optimization of new therapeutic agents. For coumarin derivatives, these methods are being applied to predict biological activity, understand drug-target interactions, and guide synthetic efforts. apacsci.commdpi.com

Emerging trends in this field include:

Molecular Docking and Simulation: Molecular docking is widely used to predict the binding modes of coumarin derivatives within the active sites of target proteins like cholinesterases, MAO-B, and InhA (a target in Mycobacterium tuberculosis). uwc.ac.zanih.govrsc.org These simulations provide crucial insights into structure-activity relationships (SAR), helping chemists to rationally design modifications that improve binding affinity and selectivity. nu.edu.om Molecular dynamics (MD) simulations further assess the stability of these ligand-protein complexes over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 7-alkoxycoumarins, QSAR studies have been used to understand how factors like lipophilicity (logP) influence their metabolism by cytochrome P450 enzymes. nih.govmdpi.com These models can predict the activity of new, unsynthesized analogs, saving time and resources.

Artificial Intelligence (AI) and Machine Learning (ML): AI is revolutionizing drug discovery by enabling rapid screening of virtual libraries, predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and even proposing novel synthetic routes. apacsci.comresearchgate.net AI models can be trained on large datasets of known active and inactive compounds to identify new coumarin-based drug candidates with a higher probability of success. apacsci.com For this compound, AI could be used to predict its potential targets, optimize its pharmacokinetic profile, and design derivatives for MTDL applications.

Exploration of Undiscovered Biological Targets and Pathways